2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of chlorophenoxy and thiazole groups
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and antiproliferative activities
Mode of Action
Similar compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of antiproliferative activity, these compounds may interact with cancer cells, leading to cell death .
Biochemical Pathways
Based on the potential antimicrobial and antiproliferative activities, it can be inferred that this compound may interfere with the lipid biosynthesis pathway in bacteria or the cell proliferation pathway in cancer cells .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities , suggesting that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Etherification Reaction: The initial step involves the etherification of 4-chlorophenol with an appropriate halogenated precursor under basic conditions to form 4-chlorophenoxy derivatives.
Acylation Reaction: The chlorophenoxy derivative undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst to form the intermediate acetamide.
Thiazole Formation: The intermediate acetamide is then reacted with thioamide precursors under cyclization conditions to form the thiazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to speed up reactions and improve selectivity.
Reaction Conditions: Controlling temperature, pressure, and solvent choice to maximize product formation.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Materials Science: Explored for its potential use in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetamide: A simpler analog with fewer functional groups.
4-chloro-2-(4-chlorophenoxy)acetophenone: Another related compound with different functional groups.
Uniqueness
2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide is unique due to its combination of chlorophenoxy and thiazole groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O4S2/c23-13-1-5-15(6-2-13)31-9-19(29)27-21-25-17(11-33-21)18-12-34-22(26-18)28-20(30)10-32-16-7-3-14(24)4-8-16/h1-8,11-12H,9-10H2,(H,25,27,29)(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYDPYFEUKIYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.